molecular formula C15H16N2O4S B5576389 1-(2-furoyl)-4-(phenylsulfonyl)piperazine

1-(2-furoyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B5576389
M. Wt: 320.4 g/mol
InChI Key: HCDOLKLOOKFUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(phenylsulfonyl)piperazine, commonly known as Furosemide, is a loop diuretic medication used to treat edema and hypertension. It was first synthesized in 1962 by Hoechst AG, a German pharmaceutical company. Furosemide has been widely studied for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Antibacterial Agents and Drug Design

1-(2-furoyl)-4-(phenylsulfonyl)piperazine derivatives have been investigated for their antibacterial properties. Studies have demonstrated these compounds to possess significant antibacterial potential against pathogenic bacteria with mild cytotoxicity, suggesting their promise for drug development and therapeutic applications. The synthesis of N-sulfonated derivatives of (2-furoyl)piperazine has shown these compounds to exhibit low Minimum Inhibitory Concentration (MIC) values, comparable to ciprofloxacin, indicating their high antibacterial potential. This research points towards the utility of these derivatives in designing new antibacterial agents (Abbasi et al., 2022).

Enzyme Inhibition for Therapeutic Applications

Research into 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives has revealed their good enzyme inhibitory activity, with certain compounds showing excellent inhibition against acetyl- and butyrylcholinesterase. This property is crucial for the development of therapies for conditions like Alzheimer's disease. The synthesized molecules displayed activity against various bacterial strains, with evaluations also including their cytotoxicity to ascertain their therapeutic utility (Hussain et al., 2017).

Potential in Alzheimer's Disease Treatment

A series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized targeting Alzheimer's disease. These compounds were evaluated for their inhibitory potential against butyrylcholinesterase (BChE) and assessed for cytotoxicity. The studies, including molecular docking and dynamic simulation approaches, identified several lead compounds promising for Alzheimer's disease treatment, highlighting the role of these derivatives in designing medicinal scaffolds for the disease (Hassan et al., 2019).

Drug Candidates for Type 2 Diabetes and Alzheimer's

Derivatives of 2-furoic piperazide have been synthesized and evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These studies suggest their applicability in treating type 2 diabetes and Alzheimer's diseases. The synthesis approach and the evaluation of these compounds' bioactivity potential highlight their role in drug discovery and development for these chronic conditions (Abbasi et al., 2018).

Safety and Hazards

1-(2-Furoyl)piperazine may cause skin and eye irritation . Precautions should be taken to avoid contact with skin and eyes. In case of contact, rinse cautiously with water for several minutes .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(14-7-4-12-21-14)16-8-10-17(11-9-16)22(19,20)13-5-2-1-3-6-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDOLKLOOKFUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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